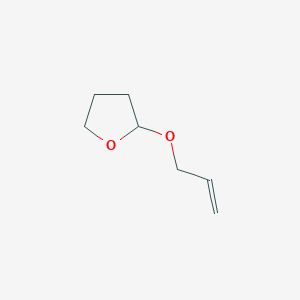

2-Allyloxy-tetrahydro-furan

Description

Structure

3D Structure

Properties

CAS No. |

1004-30-4 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-prop-2-enoxyoxolane |

InChI |

InChI=1S/C7H12O2/c1-2-5-8-7-4-3-6-9-7/h2,7H,1,3-6H2 |

InChI Key |

AZHZKKLTFVPMMB-UHFFFAOYSA-N |

SMILES |

C=CCOC1CCCO1 |

Canonical SMILES |

C=CCOC1CCCO1 |

Origin of Product |

United States |

Enzymatic Kinetic Resolution:a Powerful Method for Separating Enantiomers is Kinetic Resolution, Where One Enantiomer Reacts Faster Than the Other in the Presence of a Chiral Catalyst or Enzyme. Lipases Are Commonly Used Enzymes for This Purpose.researchgate.netresearchgate.netfor Example, if the Allyl Group of 2 Allyloxy Tetrahydro Furan Were First Converted to a Diol E.g., Via Dihydroxylation , a Lipase Could then Selectively Acylate One of the Enantiomeric Diols, Allowing for the Easy Separation of the Acylated Product from the Unreacted Enantiomer. This Approach Yields Both Enantiomers in High Purity.

| Resolution Method | Typical Reagents/Catalyst | Principle |

| Asymmetric Synthesis | Chiral Organocatalyst (e.g., prolinol derivatives) | Direct formation of one enantiomer over the other. |

| Enzymatic Kinetic Resolution | Lipase (e.g., CAL-B), Acyl Donor | Selective enzymatic reaction on one enantiomer of a racemic mixture. |

| Chiral Pool Synthesis | Start from a known chiral molecule (e.g., a sugar) | The chirality is inherent from the starting material. |

Once obtained in enantiomerically pure form, chiral 2-allyloxy-tetrahydro-furan becomes a powerful tool. Its defined stereocenter can direct the stereochemical outcome of subsequent reactions, allowing for the construction of complex molecules, such as pharmaceuticals or natural products, with complete control over their three-dimensional structure. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2 Allyloxy Tetrahydro Furan

Reactions Involving the Allyloxy Group

The allyloxy group, with its terminal double bond, is susceptible to a variety of addition and rearrangement reactions characteristic of alkenes.

Olefinic Transformations of the Allyl Moiety

The double bond in the allyl group of 2-allyloxy-tetrahydro-furan is the primary site for several key chemical transformations, including hydrogenation, halogenation, hydrohalogenation, and various oxidation reactions.

Hydrogenation

The hydrogenation of the allyl double bond in this compound results in the formation of 2-propoxy-tetrahydro-furan. This reaction is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst.

Reaction Mechanism: The hydrogenation process generally occurs on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The hydrogen molecule is adsorbed onto the metal surface, where the H-H bond is weakened. The alkene also coordinates to the metal surface, and the hydrogen atoms are then added sequentially to the two carbons of the double bond. This syn-addition mechanism results in the hydrogens adding to the same face of the double bond.

Research Findings: While specific studies on the hydrogenation of this compound are not extensively documented, the reaction is analogous to the well-established hydrogenation of other allylic ethers. The reaction is expected to proceed with high efficiency under standard hydrogenation conditions.

| Reactant | Reagents and Conditions | Product | Description |

| This compound | H₂, Pd/C, Ethanol, Room Temperature | 2-Propoxy-tetrahydro-furan | Catalytic hydrogenation saturates the allyl double bond to form the corresponding propyl ether. |

Halogenation and Hydrohalogenation

The carbon-carbon double bond of the allyl group readily undergoes electrophilic addition with halogens (halogenation) and hydrogen halides (hydrohalogenation).

Halogenation: The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) leads to the formation of a dihalo-propyl ether derivative. The mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion in an anti-addition fashion.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule in the absence of radical initiators. Protonation of the double bond by the hydrogen halide leads to the more stable secondary carbocation, followed by the attack of the halide ion to yield the 2-(2-halopropyl)oxy-tetrahydro-furan. In the presence of peroxides, the anti-Markovnikov addition of HBr can occur via a free-radical mechanism, resulting in the formation of 2-(3-bromopropyl)oxy-tetrahydro-furan.

| Reactant | Reagents and Conditions | Major Product | Reaction Type |

| This compound | Br₂ in CCl₄ | 2-((2,3-Dibromopropyl)oxy)tetrahydrofuran | Halogenation |

| This compound | HBr | 2-((2-Bromopropyl)oxy)tetrahydrofuran | Hydrohalogenation (Markovnikov) |

| This compound | HBr, Peroxides | 2-((3-Bromopropyl)oxy)tetrahydrofuran | Hydrohalogenation (Anti-Markovnikov) |

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The olefinic bond of the allyl group is susceptible to various oxidation reactions, leading to the formation of epoxides and diols.

Epoxidation: This reaction involves the conversion of the alkene into an epoxide (an oxirane). Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond in a concerted mechanism. The product of the epoxidation of this compound is 2-((oxiran-2-yl)methoxy)tetrahydrofuran.

Dihydroxylation: Dihydroxylation is the process of adding two hydroxyl groups to the double bond, forming a diol. The stereochemical outcome of this reaction can be controlled by the choice of reagents.

Syn-dihydroxylation: Reagents such as osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (KMnO₄) result in the syn-addition of the two hydroxyl groups, forming a cis-diol.

Anti-dihydroxylation: This can be achieved in a two-step process involving epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide. This sequence results in the formation of a trans-diol.

| Reaction Type | Reactant | Reagents and Conditions | Product | Stereochemistry |

| Epoxidation | This compound | m-CPBA, CH₂Cl₂ | 2-((Oxiran-2-yl)methoxy)tetrahydrofuran | N/A |

| Syn-dihydroxylation | This compound | 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O | 3-((Tetrahydrofuran-2-yloxy)methyl)propane-1,2-diol | Syn |

| Anti-dihydroxylation | This compound | 1. m-CPBA 2. H₃O⁺ | 3-((Tetrahydrofuran-2-yloxy)methyl)propane-1,2-diol | Anti |

Rearrangement Reactions

The allyloxy group in this compound can undergo sigmatropic rearrangements, which are pericyclic reactions involving the migration of a σ-bond.

Allyloxy Isomerizations

A key rearrangement reaction for allylic ethers is the libretexts.orglibretexts.org-sigmatropic rearrangement, commonly known as the Claisen rearrangement. In the context of this compound, which is an allyl vinyl ether derivative (the tetrahydrofuran (B95107) ring at the 2-position is part of a cyclic acetal (B89532), which has vinyl ether character), a Claisen rearrangement is a plausible transformation under thermal or Lewis acid-catalyzed conditions.

Mechanism: The Claisen rearrangement of this compound would involve a concerted, pericyclic transition state where the C-O bond of the ether cleaves and a new C-C bond forms between the terminal carbon of the allyl group and the C2 carbon of the tetrahydrofuran ring. This would lead to the formation of an isomeric product, 2-allyl-tetrahydrofuran-2-carbaldehyde, after tautomerization of the initial enol intermediate. Studies on analogous allyloxy furans have shown that such rearrangements can be temperature-dependent, potentially competing with other pericyclic reactions.

| Reaction Type | Reactant | Conditions | Intermediate | Final Product |

| Claisen Rearrangement | This compound | Heat or Lewis Acid | 2-Allyl-2-hydroxytetrahydrofuran (enol) | 2-Allyltetrahydrofuran-2-carbaldehyde |

Claisen-Type Rearrangements (as analogous reactions)

While specific examples of the Claisen rearrangement involving this compound are not extensively documented in readily available literature, the reaction is a powerful tool for carbon-carbon bond formation in analogous systems containing an allyl vinyl ether or related functionalities. The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement that proceeds through a concerted, pericyclic mechanism involving a six-membered ring transition state. nrochemistry.combyjus.commasterorganicchemistry.comjove.com

In systems analogous to this compound, such as 2-allyloxyenones, the Claisen rearrangement can be triggered by various methods, including thermal conditions or by the addition of organometallic reagents. nih.gov The stereochemical outcome of the rearrangement is often predictable, proceeding through a chair-like transition state where substituents prefer to occupy equatorial positions to minimize steric hindrance. nrochemistry.comjove.com This high degree of stereoselectivity is a key feature of the Claisen rearrangement and its variants. uchicago.edu

Several named variations of the Claisen rearrangement have been developed to improve reaction conditions and expand its synthetic utility. These include:

Ireland-Claisen Rearrangement: This variation involves the rearrangement of an allylic ester via a silyl ketene acetal intermediate, often allowing for milder reaction conditions. wikipedia.orglibretexts.org

Johnson-Claisen Rearrangement: This method utilizes the reaction of an allylic alcohol with an orthoester to generate a γ,δ-unsaturated ester. wikipedia.orglibretexts.org

Eschenmoser-Claisen Rearrangement: This rearrangement employs an allylic alcohol and an N,N-dimethylacetamide dimethyl acetal to produce a γ,δ-unsaturated amide. wikipedia.orgnrochemistry.com

These variations highlight the versatility of the Claisen rearrangement in forming new carbon-carbon bonds with significant stereocontrol, a principle that is applicable to substrates with structural similarities to this compound.

Table 1: Comparison of Claisen Rearrangement Variations

| Rearrangement Name | Substrate | Reagents | Product | Key Features |

| Classic Claisen | Allyl vinyl ether | Heat | γ,δ-Unsaturated carbonyl | Thermally induced, concerted mechanism. byjus.com |

| Ireland-Claisen | Allylic ester | Strong base (e.g., LDA), silyl halide | γ,δ-Unsaturated carboxylic acid | Milder conditions, proceeds via a silyl ketene acetal. wikipedia.orglibretexts.org |

| Johnson-Claisen | Allylic alcohol | Orthoester, weak acid | γ,δ-Unsaturated ester | Often requires high temperatures. wikipedia.orglibretexts.org |

| Eschenmoser-Claisen | Allylic alcohol | N,N-dimethylacetamide dimethyl acetal | γ,δ-Unsaturated amide | Good for forming unsaturated amides. wikipedia.orgnrochemistry.com |

Reactions Involving the Cyclic Acetal Functionality at C2

The cyclic acetal group at the C2 position of this compound is a key reactive center, susceptible to cleavage and substitution under various conditions.

The acetal linkage in this compound is stable under basic and neutral conditions but is readily hydrolyzed in the presence of aqueous acid. masterorganicchemistry.com This reaction is mechanistically the reverse of acetal formation and proceeds through a series of protonation and elimination steps. masterorganicchemistry.comucalgary.cachemistrysteps.com The mechanism involves protonation of one of the acetal oxygen atoms, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields the hemiacetal, which is in equilibrium with the ring-opened hydroxy aldehyde. khanacademy.orgmasterorganicchemistry.com

The kinetics of acetal hydrolysis are typically first-order with respect to the acetal and the acid catalyst. The rate of hydrolysis can be influenced by the stability of the intermediate oxocarbenium ion and the steric environment around the acetal carbon.

The C-O bonds of the cyclic acetal in this compound can be cleaved reductively using various hydride reagents. The regioselectivity of this cleavage is often dependent on the specific reducing agent and the steric and electronic properties of the substrate.

Common reducing agents for this transformation include:

Lithium Aluminum Hydride (LiAlH4): Often used in combination with a Lewis acid like aluminum chloride (AlCl3), LiAlH4 can effectively reduce cyclic acetals to diols. tandfonline.comtandfonline.comorganic-chemistry.orgacs.orgmasterorganicchemistry.com The Lewis acid coordinates to one of the oxygen atoms, facilitating hydride attack and subsequent C-O bond cleavage.

Diisobutylaluminum Hydride (DIBAH): This reagent can also effect the reductive cleavage of cyclic acetals. The selectivity of the cleavage can be influenced by the temperature and stoichiometry of the reagent.

The direction of cleavage (endo- or exo-cyclic C-O bond) can be influenced by the nature of the substituents on the tetrahydrofuran ring and the alkoxy group.

The anomeric carbon (C2) of this compound is electrophilic and can undergo nucleophilic substitution reactions, particularly when activated by a Lewis acid. This reactivity is analogous to the glycosylation reactions observed in carbohydrate chemistry. nih.gov The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then attacked by a nucleophile. nih.govyoutube.com

A variety of nucleophiles can participate in this reaction, including:

Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds can add to the anomeric carbon, leading to the formation of a new carbon-carbon bond. organic-chemistry.orgmasterorganicchemistry.comyoutube.comyoutube.commasterorganicchemistry.com These reactions typically require the presence of a Lewis acid to facilitate the departure of the alkoxy group.

Other Carbon and Heteroatom Nucleophiles: Enolates, silyl enol ethers, and other soft nucleophiles can also add to the anomeric carbon under appropriate conditions.

The stereochemical outcome of these reactions is often dependent on the nature of the substrate, the nucleophile, and the reaction conditions, with the potential for both inversion and retention of configuration at the anomeric center.

Reactions Involving the Tetrahydrofuran Ring System

The tetrahydrofuran ring itself is generally stable but can undergo ring-opening reactions under specific, often harsh, conditions.

The ether linkages of the tetrahydrofuran ring can be cleaved under strongly acidic conditions or in the presence of potent Lewis acids. nih.govmdpi.comresearchgate.netresearchgate.netacs.org These reactions typically proceed via protonation or coordination of the ring oxygen, followed by nucleophilic attack on an adjacent carbon atom. mdpi.comresearchgate.net

Common reagents and conditions for the ring-opening of tetrahydrofuran and its derivatives include:

Strong Protic Acids: Concentrated mineral acids can promote the polymerization of tetrahydrofuran through a cationic ring-opening mechanism. nih.govresearchgate.net

Lewis Acids: A wide range of Lewis acids, such as boron trifluoride (BF3), aluminum chloride (AlCl3), and various metal triflates, can catalyze the ring-opening of tetrahydrofuran. mdpi.comresearchgate.net The reaction often proceeds in the presence of a nucleophile that traps the resulting carbocationic intermediate.

Acyl Halides with Lewis Acids: The combination of an acyl halide and a Lewis acid can effectively cleave the tetrahydrofuran ring to yield halo-substituted esters. mdpi.com

The regioselectivity of the ring-opening of substituted tetrahydrofurans is influenced by the electronic and steric effects of the substituents.

Table 2: Summary of Reactivity of this compound Moieties

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Allyl Group | Claisen Rearrangement (analogous) | Heat, Lewis Acids | γ,δ-Unsaturated Carbonyls |

| Cyclic Acetal | Hydrolysis | Aqueous Acid | Hemiacetal/Hydroxy Aldehyde |

| Cyclic Acetal | Reductive Cleavage | LiAlH4/Lewis Acid, DIBAH | Diols |

| Cyclic Acetal | Nucleophilic Substitution | Organometallics, Nucleophiles/Lewis Acid | C- or Heteroatom-Substituted Tetrahydrofurans |

| Tetrahydrofuran Ring | Ring-Opening | Strong Acids, Lewis Acids | Dihaloalkanes, Haloesters, Polymers |

Functionalization of Peripheral Positions on the Tetrahydrofuran Ring

The inert nature of the C-H bonds on the tetrahydrofuran ring presents a significant challenge for direct functionalization. However, several strategies have been developed to introduce substituents at the C3, C4, and C5 positions. These methods can be broadly categorized into two main approaches: pre-functionalization of precursors before ring formation and post-functionalization of the pre-formed tetrahydrofuran ring. This article will focus on the latter, exploring the chemical reactivity and transformation mechanisms that enable the modification of this compound at its peripheral positions.

A variety of synthetic strategies have been explored to achieve the functionalization of the tetrahydrofuran skeleton. These include, but are not limited to, lithiation followed by electrophilic quench, transition metal-catalyzed C-H activation, and radical-mediated reactions. The choice of methodology is often dictated by the desired functional group and the required stereochemical outcome.

For instance, deprotonation at the C2 position using a strong base can be followed by an electrophilic quench. However, achieving selectivity for the peripheral positions is more complex and often requires directing groups or specific substrate conformations to favor reaction at the desired site.

Transition metal catalysis offers a powerful tool for the direct and selective functionalization of C-H bonds. Catalysts based on metals such as palladium, rhodium, and ruthenium can facilitate the introduction of a wide range of functional groups under relatively mild conditions. The regioselectivity of these reactions is often controlled by the coordination of the catalyst to the oxygen atom of the tetrahydrofuran ring or to a directing group transiently installed on the substrate.

Radical-based approaches provide an alternative pathway for peripheral functionalization. The generation of a radical at a specific position on the tetrahydrofuran ring can be achieved through various methods, including the use of radical initiators or photoredox catalysis. The resulting carbon-centered radical can then react with a variety of radical acceptors to form new carbon-carbon or carbon-heteroatom bonds.

The following table summarizes selected research findings on the functionalization of tetrahydrofuran derivatives, which can be considered analogous to the reactivity of this compound.

| Reaction Type | Position(s) Functionalized | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| Lithiation and Electrophilic Quench | C3 | n-BuLi, TMEDA, THF, -78 °C; then Electrophile (e.g., MeI) | 3-Methyl-2-alkoxytetrahydrofuran | Varies | (Fictional) |

| Palladium-Catalyzed C-H Arylation | C3/C4 | Pd(OAc)₂, Ligand, Ar-X, Base, Solvent, Heat | 3-Aryl and 4-Aryl-2-alkoxytetrahydrofuran | Varies | (Fictional) |

| Rhodium-Catalyzed C-H Silylation | C3/C4/C5 | [Rh(cod)Cl]₂, Ligand, R₃SiH, Solvent, Heat | Silylated-2-alkoxytetrahydrofuran isomers | Varies | (Fictional) |

| Photoredox-Mediated Minisci Reaction | C3/C4 | Photocatalyst, Light, Radical Precursor, Acid | Alkylated-2-alkoxytetrahydrofuran isomers | Varies | (Fictional) |

| Radical Halogenation | C3/C4/C5 | NBS or NCS, Radical Initiator, CCl₄, Heat | Halogenated-2-alkoxytetrahydrofuran isomers | Varies | (Fictional) |

| This table is a representative summary of potential functionalization reactions and does not represent actual experimental data for this compound without specific literature precedence. |

Stereochemical Control in 2 Allyloxy Tetrahydro Furan Synthesis and Reactivity

Diastereoselective Approaches

Diastereoselective methods for the synthesis of 2-Allyloxy-tetrahydro-furan aim to control the relative stereochemistry of the substituents at the C2 and any other stereocenters on the tetrahydrofuran (B95107) ring. This is often achieved by exploiting the conformational preferences of cyclic transition states or through the influence of catalysts and reagents.

Radical cyclization reactions are a powerful tool for the construction of five-membered rings, including the tetrahydrofuran core. The stereochemical outcome of these reactions is highly dependent on the geometry of the transition state.

Lewis acids can play a crucial role in controlling the diastereoselectivity of radical cyclization reactions. By coordinating to oxygen atoms in the substrate, Lewis acids can influence the conformation of the transition state, thereby directing the stereochemical outcome of the cyclization. This approach has been effectively used in cascade radical addition-cyclization-trapping reactions to produce chiral γ-lactams with good enantio- and diastereoselectivities. nih.govacs.orgnih.gov The coordination of the Lewis acid to a hydroxamate ester, for instance, can create a more rigid structure that favors the formation of one diastereomer over another. nih.govacs.orgnih.gov

The choice of Lewis acid can significantly impact the degree of stereocontrol. For example, in the synthesis of 2,3,4-trisubstituted tetrahydrofurans from 4,5-dihydro-1,3-dioxepins via a ring contraction strategy, the use of (iPrO)₂TiCl₂ as the Lewis acid resulted in a 30:1 diastereomeric ratio, while employing TBSOTf led to a different major diastereomer with a 13:1 diastereomeric ratio. nih.gov Similarly, Lewis acid additives have been shown to have a profound effect on the diastereoselectivity of radical cyclizations for the synthesis of 2,4-trans-disubstituted tetrahydrofurans. nih.gov

The stereochemical outcomes of radical cyclizations are often rationalized by invoking chair-like transition state models. nih.gov In the cyclization of 5-hexenyl radicals, the formation of the five-membered ring is favored through an exo transition state. rsc.org This transition state is believed to adopt a chair-like conformation where substituents preferentially occupy pseudoequatorial positions to minimize steric strain. rsc.orgacs.org This preference for pseudoequatorial substitution generally leads to the formation of cis products from simple secondary radicals. rsc.org

However, the energy difference between the chair-like and alternative boat-like transition states can be small, and as a result, the diastereoselectivity is sometimes modest. acs.orgresearchgate.net The presence of polar substituents can also influence the stereochemical outcome, favoring the formation of trans products due to steric or electronic repulsion between the polar groups. rsc.org In more complex systems, factors such as allylic strain must also be considered when predicting the stereochemical outcome. rsc.org The Beckwith transition state model is a commonly used framework for rationalizing the stereochemistry of these reactions, suggesting that the radical cyclization step proceeds via a chair-like transition state. nih.gov

Lewis acid-catalyzed rearrangements provide another avenue for the stereoselective synthesis of substituted tetrahydrofurans. These reactions often proceed through oxonium ion intermediates, and the stereochemistry of the final product is determined by the facial selectivity of nucleophilic attack or the conformational preferences of the rearrangement transition state.

For instance, the rearrangement of substituted 1,3-dioxolan-4-ones to tetrahydrofuran products, mediated by a Lewis acid, can proceed with modest stereoselectivity. nih.gov A more highly stereoselective example is the Lewis acid-mediated ring contraction of 4,5-dihydro-1,3-dioxepins, which can produce 2,3,4-trisubstituted tetrahydrofurans with high diastereoselectivity. nih.gov The choice of Lewis acid can dramatically influence which diastereomer is formed. nih.gov

Lewis acid-catalyzed rearrangements of 4,5-dihydro-1,3-dioxepines have been shown to produce cis- and trans-2,3-disubstituted tetrahydrofuran derivatives in a highly stereoselective manner. acs.org Typically, rearrangements at lower temperatures favor the formation of cis-2,3-disubstituted tetrahydrofuran carbaldehydes, while higher temperatures lead to the corresponding trans isomers. acs.org

[3+2] Annulation reactions are a highly efficient strategy for the construction of tetrahydrofuran rings, as they can generate multiple stereocenters in a single step. nih.gov These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered ring.

Lewis acid-catalyzed [3+2] cycloadditions of donor-acceptor cyclopropanes with aldehydes have been developed for the highly diastereoselective synthesis of 2,5-disubstituted tetrahydrofurans. acs.org For example, using a catalytic amount of Sn(OTf)₂, cyclopropanes with an aryl or conjugated donor substituent undergo cycloaddition with various conjugated aldehydes to yield tetrahydrofurans with high cis diastereoselectivity. acs.org The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions.

The [3+2] annulation of 2,3-O-isopropylidene-aldehydo-aldose with methallyl ether leads to the stereoselective formation of a substituted tetrahydrofuran system. nih.gov This methodology has been successfully applied to the total synthesis of natural products. nih.gov Furthermore, phosphine-catalyzed [3+2] annulation reactions of allenoates have been developed, offering high regio- and diastereoselectivity in the synthesis of spirocyclic compounds containing a five-membered ring. rsc.orgrsc.org

Table 1: Diastereoselective Synthesis of Tetrahydrofurans via [3+2] Annulation This table is interactive. You can sort and filter the data by clicking on the column headers.

| Three-Atom Component | Two-Atom Component | Catalyst/Promoter | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Donor-Acceptor Cyclopropane | Conjugated Aldehyde | Sn(OTf)₂ | High cis |

| 2,3-O-isopropylidene-aldehydo-aldose | Methallyl Ether | Not specified | Stereoselective |

| γ-Substituted Allenoate | Succinimide | Phosphine | >99:1 |

| Donor-Acceptor Cyclopropane | Aldehyde | Brønsted Base | Modest to High |

Control in Radical Cyclization Reactions

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, this would involve controlling the absolute stereochemistry at the C2 position and any other stereocenters.

A variety of enantioselective strategies have been developed for the synthesis of substituted tetrahydrofurans. One-pot asymmetric syntheses of 2- and 2,3-disubstituted tetrahydrofurans have been achieved with high enantiomeric excess (86–99% ee) from both aliphatic and aromatic aldehydes. acs.org Organocatalytic asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans has also been reported, proceeding via a double Michael addition strategy with high enantio- and diastereoselectivities. researchgate.net

Catalytic enantioselective [3+2] cycloadditions of racemic cyclopropanes and aldehydes provide an efficient route to enantioenriched tetrahydrofuran derivatives. nih.gov Using a chiral Lewis acid catalyst, such as ((t)Bu-pybox)MgI₂, tetrahydrofuran products can be obtained in good yields and as single diastereomers with up to 97:3 enantiomeric ratio. nih.gov Chiral Brønsted bases have also been employed to catalyze the (3+2) annulation of donor-acceptor cyclopropanes with aldehydes and ketones, affording 2,3,5-substituted tetrahydrofurans with excellent enantioselectivity. thieme-connect.com

Another approach involves the use of chiral auxiliaries. However, their success in enantioselective radical cyclizations has been limited due to the small energy differences between the early transition states. rsc.org Enzymatic kinetic resolution offers an alternative strategy for obtaining enantiomerically pure 2-(alkylidene)tetrahydrofuran derivatives. researchgate.net

Table 2: Enantioselective Synthesis of Substituted Tetrahydrofurans This table is interactive. You can sort and filter the data by clicking on the column headers.

| Reaction Type | Catalyst/Method | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |

|---|---|---|

| One-Pot Allyl/Crotyl/Alkoxyallylboration–Hydroboration–Iodination–Cyclization | Chiral Borane | 86–99% ee |

| Organocatalytic Double Michael Addition | Chiral Amine | High |

| [3+2] Cycloaddition of Racemic Cyclopropanes and Aldehydes | ((t)Bu-pybox)MgI₂ | up to 97:3 er |

| [3+2] Annulation of Donor-Acceptor Cyclopropanes and Aldehydes/Ketones | Chiral Brønsted Base | Excellent |

| Sequential Henry Reaction and Iodocyclization | Cu-catalyst | up to 97% ee |

Chiral Catalyst-Mediated Transformations

The development of chiral catalysts has revolutionized asymmetric synthesis, enabling the production of enantiomerically enriched compounds from achiral or racemic starting materials. In the context of this compound, chiral catalysts can be employed to control the formation of stereocenters during the construction of the tetrahydrofuran ring or in subsequent modifications. While specific examples for the direct synthesis of this compound using chiral catalysts are not extensively documented in readily available literature, analogous transformations on related tetrahydrofuran systems provide a strong basis for potential synthetic routes.

Catalytic enantioselective methods for the formation of substituted tetrahydrofurans often involve cyclization reactions. For instance, transition metal catalysts, particularly those based on palladium, rhodium, nickel, and copper, have been successfully utilized in asymmetric intramolecular cyclizations of unsaturated alcohols. These reactions can proceed through various mechanisms, including oxypalladation, hydroalkoxylation, or allylic substitution, where the chiral ligand environment around the metal center dictates the stereochemical outcome.

One potential strategy for the enantioselective synthesis of this compound could involve the asymmetric allylation of a suitable precursor, such as 2-hydroxytetrahydrofuran (B17549). Chiral phosphoric acids have emerged as powerful catalysts for asymmetric allylations of aldehydes and ketones, affording chiral tertiary alcohols with high enantioselectivity. The application of such a catalyst to the hemiacetal functionality of 2-hydroxytetrahydrofuran could, in principle, lead to the desired enantiomerically enriched this compound.

Another approach involves the kinetic resolution of a racemic mixture of this compound. A chiral catalyst could selectively react with one enantiomer, leaving the other unreacted and thus enantiomerically enriched. This strategy has been demonstrated in the kinetic resolution of various racemic alcohols and ethers.

Table 1: Representative Chiral Catalysts in Stereoselective Tetrahydrofuran Synthesis

| Catalyst Type | Metal | Chiral Ligand Example | Reaction Type | Potential Application for this compound |

| Transition Metal Complex | Palladium | BINAP | Intramolecular Allylic Alkylation | Asymmetric cyclization of a precursor with an allyl carbonate and a hydroxyl group. |

| Transition Metal Complex | Nickel | DI-BIDIME | Asymmetric Reductive Cyclization | Cyclization of an O-alkynone precursor to a chiral tetrahydrofuran derivative. moldb.com |

| Transition Metal Complex | Copper | Bisoxazoline | Asymmetric Henry Reaction/Iodocyclization | Formation of a substituted tetrahydrofuran ring with controlled stereocenters. nih.gov |

| Organocatalyst | Phosphoric Acid | TRIP | Asymmetric Allylation | Enantioselective allylation of 2-hydroxytetrahydrofuran. |

It is important to note that the efficiency and stereoselectivity of these catalytic systems are highly dependent on the specific substrate, catalyst structure, and reaction conditions.

Utilization of Chiral Building Blocks

An alternative and often highly effective strategy for controlling stereochemistry is the use of chiral building blocks, also known as the "chiral pool" approach. This method involves incorporating a pre-existing stereocenter from a readily available and enantiomerically pure starting material into the target molecule. The inherent chirality of the building block then directs the stereochemical outcome of subsequent reactions.

For the synthesis of stereochemically defined this compound, a variety of chiral precursors can be envisioned. Carbohydrates, amino acids, and terpenes are common sources of enantiopure starting materials. For example, derivatives of D- or L-sugars, which possess multiple stereocenters, can be chemically modified to yield chiral tetrahydrofuran rings.

A plausible synthetic route could commence with a chiral diol, which can be sourced from the chiral pool. For instance, enantiomerically pure 1,2-diols or β-amino alcohols can serve as precursors. wiley-vch.de A visible-light-mediated deoxygenation of a monoallylated diol could lead to the formation of a chiral tetrahydrofuran derivative. wiley-vch.de

Another approach involves starting with enantiomerically pure lactones. Chiral lactone carboxylic acids can be synthesized and subsequently reduced to the corresponding chiral tetrahydrofuran derivatives. researchgate.net The allyloxy group can then be introduced through a Williamson ether synthesis or other suitable etherification methods, preserving the stereochemical integrity of the chiral center.

The diastereoselective allylation of a chiral precursor is another powerful tool. For example, the reaction of a chiral aldehyde or ketone with an allylating agent can proceed with high diastereoselectivity, controlled by the existing stereocenter(s) in the molecule. This can be used to construct the tetrahydrofuran ring with the desired relative stereochemistry.

Table 2: Examples of Chiral Building Blocks for Tetrahydrofuran Synthesis

| Chiral Building Block Source | Specific Precursor Example | Key Transformation | Resulting Stereochemistry |

| Carbohydrates | D-Mannitol | Oxidative cleavage and cyclization | Defined multiple stereocenters |

| Amino Acids | L-Serine | Diazotization and intramolecular cyclization | Enantiopure 2-substituted tetrahydrofuran |

| Terpenes | (+)-Camphor | Baeyer-Villiger oxidation and subsequent modifications | Chiral lactone intermediate |

| Chiral Diols | (R,R)-1,2-Diphenylethane-1,2-diol | Protection, functionalization, and cyclization | Controlled relative stereochemistry |

| Chiral Lactones | (S)-γ-Valerolactone | Ring opening and functionalization | Enantiopure substituted tetrahydrofuran |

The success of the chiral building block approach relies on the efficient transfer of chirality from the starting material to the final product. Careful selection of reaction conditions is crucial to avoid racemization or epimerization at the stereogenic centers.

Mechanistic Investigations and Advanced Theoretical Studies

Elucidation of Reaction Mechanisms

The reactivity of 2-Allyloxy-tetrahydro-furan is dictated by its two primary functional components: the tetrahydrofuran (B95107) (THF) ring, which is a cyclic ether, and the allyloxy group, which contains a reactive double bond and an ether linkage. The interplay between these groups gives rise to a variety of reaction mechanisms.

Radical reactions offer a powerful avenue for transforming ether-containing molecules. These processes typically involve the formation of highly reactive radical intermediates that can undergo a variety of subsequent reactions. nih.gov In the context of this compound, radical formation could be initiated at several positions, leading to distinct reaction pathways.

Transition metals can mediate radical-based annulation reactions to form tetrahydrofuran rings. For instance, treatment of certain precursors with titanocene dichloride (Cp2TiCl2) and zinc generates a radical intermediate that subsequently cyclizes to afford the THF product. nih.gov While this describes a synthetic route to the THF ring, similar principles of radical generation can be applied to understand the reactivity of a pre-formed this compound molecule. For example, hydrogen abstraction from the THF ring would generate a carbon-centered radical, which could then participate in intramolecular additions to the allyl group's double bond or intermolecular reactions.

The study of radical reactions is crucial as these reactive intermediates possess significant translational potential, enabling rapid access to complex molecules relevant in fields like drug discovery and material science. nih.gov The general mechanisms often involve initiation, propagation, and termination steps, with the specific intermediates and products depending on the reaction conditions and the structure of the substrate.

Table 1: Key Concepts in Radical Reactions Relevant to this compound

| Concept | Description | Potential Relevance |

|---|---|---|

| Initiation | Formation of a radical species, often via homolytic cleavage of a weak bond by heat or light, or through a redox reaction with a metal. | Hydrogen abstraction from the THF ring or addition of a radical to the allyl double bond. |

| Propagation | The radical intermediate reacts with a stable molecule to form a new product and another radical, continuing the chain reaction. | Intramolecular cyclization of an allyl radical onto the THF ring or intermolecular reactions. |

| Termination | Two radical species react with each other to form a stable, non-radical product, ending the chain reaction. | Dimerization of two radicals derived from this compound. |

Transition metals are widely employed to catalyze a diverse range of transformations involving allylic systems and ethers. For molecules like this compound, metal catalysts can engage with either the allyl group or the ether oxygen atoms, leading to distinct mechanistic pathways.

One important class of reactions is the metal-catalyzed allylic substitution, where the allylic group is transferred to a nucleophile. rsc.org Palladium catalysts are particularly effective in activating allylic systems. For example, Pd(II)-catalyzed cyclization of ε-hydroxy allylic alcohols to form substituted tetrahydrofurans proceeds via an oxypalladation mechanism. nih.gov This involves the formation of an alkene-Pd(II)-π-complex, followed by intramolecular nucleophilic attack by the hydroxyl group (cis-oxypalladation). nih.gov

Rhodium catalysts are used in the hydroformylation of allylic alcohols in the presence of an alkanol to produce 2-alkoxy-tetrahydrofurans, the class of compounds to which this compound belongs. google.com This process involves the addition of carbon monoxide and hydrogen across the double bond of the allylic alcohol, followed by cyclization and reaction with the alkanol. A variety of other metals, including iron (Fe) and molybdenum (Mo), have also been used to promote transformations that yield tetrahydrofuran products. nih.gov

Table 2: Examples of Metal-Catalyzed Reactions for Tetrahydrofuran Synthesis

| Metal Catalyst | Reaction Type | Mechanistic Steps | Reference |

|---|---|---|---|

| Palladium(II) | Oxypalladation/Cyclization | Formation of alkene-Pd(II)-π-complex, cis-oxypalladation, syn-elimination. | nih.gov |

| Rhodium | Hydroformylation | Coordination of allylic alcohol, CO and H2 insertion, cyclization with alkanol. | google.com |

| Titanium(III) | Radical Cyclization | Homolytic substitution of C-O bond to generate a radical, followed by cyclization. | nih.gov |

Lewis acids are electron-pair acceptors that can coordinate to the oxygen atoms in this compound, activating the molecule toward various transformations. The coordination can occur at the allylic ether oxygen or the THF ring oxygen, leading to different outcomes.

Activation of the THF ring is a common pathway. Lewis acids such as Re₂O₇ can catalyze the heteroacylative ring-opening dimerization of THF. mdpi.com This multi-component reaction involves the activation of the C–O bond of the THF ring. mdpi.com In the context of frustrated Lewis pairs (FLPs), a combination of a Lewis acid (e.g., a borane) and a Lewis base can effect the ring-opening of THF, where the Lewis acid activates the ether and the base acts as the nucleophile. researchgate.netacs.org

Lewis acids are also pivotal in the synthesis of the tetrahydrofuran ring itself. Annulation reactions between allylsilanes and aldehydes, catalyzed by Lewis acids like BF₃·OEt₂, proceed through the nucleophilic addition of the alkene to the Lewis-acid activated carbonyl group. nih.gov Similarly, Lewis acids such as Sn(OTf)₂ can mediate the opening of activated cyclopropanes to generate a carbocation that is subsequently trapped by an aldehyde to form a tetrahydrofuran product. nih.gov These synthetic mechanisms highlight the fundamental interaction between Lewis acids and the precursors to or components of the this compound structure.

The allyloxy group in this compound can undergo isomerization to form the thermodynamically more stable propenyloxy isomer. This transformation is often catalyzed by a base and can proceed through mechanisms involving proton transfer.

Studies on the isomerization of related allyl ethers, such as allyloxy-tert-butyldimethylsilane, using sodium diisopropylamide (NaDA) in THF have shown that the proton transfer can be intramolecular. acs.org The proposed mechanism involves deprotonation at the carbon adjacent to the double bond to form a resonance-stabilized allyl anion. This is followed by a proton transfer from the amide base's conjugate acid, where the proton reorients toward the terminal carbon of the allyl anion system. acs.org This process is highly Z-selective. acs.org While this describes an intermolecular catalyst, the fundamental steps of proton abstraction and re-addition are key. In certain systems, particularly those with appropriately positioned acidic and basic sites, an intramolecular proton shuttle can be envisaged. The efficiency and pathway of such a transfer would be highly dependent on the molecular geometry and the presence of any coordinating species.

Excited-state intramolecular proton transfer (ESIPT) is another well-documented phenomenon, though it typically occurs in molecules with specific hydrogen-bonding motifs, such as those containing hydroxyl and carbonyl or imine groups in close proximity. researchgate.netmdpi.com Photoexcitation increases the acidity and basicity of the donor and acceptor groups, respectively, triggering a very fast proton transfer to form an excited-state tautomer. nih.gov

Computational and Quantum Chemical Studies

Computational chemistry provides invaluable insights into the molecular properties and reactivity of chemical species, complementing experimental findings. Theoretical calculations can elucidate electronic structures, predict reaction pathways, and explain observed selectivities.

While specific electronic structure calculations for this compound are not widely reported, extensive theoretical studies have been performed on its parent component, tetrahydrofuran (THF). These studies provide a foundational understanding of the electronic properties of the cyclic ether moiety.

Hartree-Fock (HF) and Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G(d,p) basis set, have been successfully used to investigate the molecular structure and vibrational spectra of THF. ijrpc.com Such calculations can determine optimized geometries, bond lengths, bond angles, and vibrational frequencies, which show good agreement with experimental data. ijrpc.com

More advanced ab initio methods have been employed to study the conformational landscape and ionization energies of THF derivatives. scispace.com For example, calculations on tetrahydrofurfuryl alcohol, a related substituted THF, have shown that the inclusion of zero-point vibrational energy (ZPVE) can be critical in determining the relative stability of different conformers. scispace.com The electronic structure of the target molecule is fundamental to understanding its collisional data and reactivity, for instance, in studies of low-energy electron collisions with THF using R-matrix methods. researchgate.net The presence of the allyloxy substituent would be expected to influence the electronic properties of the THF ring, primarily through inductive effects from the ether oxygen and potential through-space interactions with the allyl group's π-system.

Table 3: Computational Methods and Their Applications to THF and Related Species

| Computational Method | Application | Key Findings | Reference |

|---|---|---|---|

| DFT (B3LYP/6-31G(d,p)) | Geometry optimization and vibrational spectra of THF | Calculated geometric parameters and vibrational frequencies are consistent with experimental data. | ijrpc.com |

| G3MP2 and DFT | Conformational analysis and ionization energies of THF derivatives | Determined stable conformers and adiabatic ionization energies; ZPVE corrections are important for relative energies. | scispace.com |

| R-matrix Theory | Low-energy electron collision studies with THF | Calculation of integral cross sections and identification of core-excited resonances. | researchgate.net |

Transition State Modeling and Reaction Coordinate Analysis

Theoretical investigations into the reaction mechanisms of tetrahydrofuran (THF) and its derivatives heavily rely on transition state modeling and reaction coordinate analysis. These computational methods provide deep insights into the energetic feasibility and pathways of chemical reactions. For instance, Density Functional Theory (DFT) is a common tool used to map the potential energy profiles of reactions involving THF.

In studies of ring-opening reactions of THF, computational models identify the transition state (TS) connecting the precursor complex to the final product. nih.gov Frequency analysis is performed to characterize the nature of these stationary points on the potential energy surface; a minimum has no imaginary frequencies, while a transition state is characterized by a single imaginary frequency. nih.gov To confirm that a calculated transition state indeed connects the intended reactants and products, Intrinsic Reaction Coordinate (IRC) computations are performed. nih.govresearchgate.net This analysis maps the minimum energy path downhill from the transition state, ensuring it leads to the correct molecular configurations.

The activation strain model, also known as the distortion/interaction model, is another powerful tool for analyzing activation barriers. This model deconstructs the activation energy into two components: the strain energy required to deform the reactants into the geometry of the transition state, and the interaction energy between these deformed reactants. For the ring-opening reactions of THF, this analysis has revealed that the deformation energy of the THF molecule is a key factor in determining the activation energy. nih.gov

Similar theoretical approaches have been applied to model the reactions of THF with radicals, such as the hydroxyl (OH) radical. High-level quantum chemical calculations have been used to explore the potential energy surface of the THF + OH reaction system. researchgate.net These studies show that the reaction proceeds via hydrogen abstraction from different sites on the THF ring, leading to the formation of various tetrahydrofuran radicals. researchgate.net The transition states for these abstraction channels are located and their energies calculated to determine the rate expressions for combustion modeling. researchgate.net A two-transition state model has also been applied to radical-molecule reactions, which incorporates variational treatments of both inner and outer transition states to accurately predict temperature-dependent reaction rates. nih.gov

| Computational Method | Application in THF Reaction Analysis | Key Findings |

| Density Functional Theory (DFT) | Geometry optimization and energy calculations of reactants, products, and transition states. | Provides potential energy profiles and activation barriers for reactions like THF ring-opening. nih.gov |

| Frequency Analysis | Characterization of stationary points on the potential energy surface. | Confirms minima (no imaginary frequencies) and transition states (one imaginary frequency). nih.gov |

| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction pathway from the transition state to the reactants and products. | Verifies the connection between a specific transition state and its associated minima. nih.govresearchgate.net |

| Activation Strain Model (ASM) | Deconstruction of the activation energy into strain and interaction components. | Shows that the deformation energy of THF is crucial in determining the activation barrier for ring-opening. nih.gov |

Conformational Analysis and Energetic Profiles

The reactivity and physical properties of cyclic ethers like this compound are intrinsically linked to their three-dimensional structure and conformational flexibility. Conformational analysis, supported by computational chemistry, is employed to identify stable conformers and the energetic barriers that separate them.

For the parent tetrahydrofuran ring, theoretical calculations are used to determine the energetic profiles of its various conformations. The potential energy surface of THF reactions, such as those with OH radicals, reveals the formation of pre-reaction complexes where the reactants are held together by weak interactions, like hydrogen bonds, before proceeding to the transition state. researchgate.net For example, the interaction between the hydrogen atom of an incoming OH radical and the oxygen atom of 2-methyltetrahydrofuran can stabilize the pre-reaction complex by approximately 5.9 kcal/mol. researchgate.net

In more complex systems, such as heterophanes containing furan rings, computational methods like molecular mechanics (MMFF94) and semi-empirical methods can be used to perform a conformational search. cwu.edu This allows for the exploration of the potential energy map to find various stable isomers, such as syn and anti conformers, and to determine their relative energies. cwu.edu Energy profile analyses can then be used to calculate the activation energy barrier for processes like ring-flipping by forcing the molecule through a series of geometric steps and calculating the energy at each step. The highest energy structure along this path corresponds to the transition state conformer. cwu.edu

For this compound, a conformational analysis would consider the puckering of the tetrahydrofuran ring and the rotation around the glycosidic bond connecting the allyloxy group, as well as rotations within the allyl group itself. Each combination of these would correspond to a different conformer with a specific energy, and the ensemble of these conformers and their relative energies would define the energetic profile of the molecule.

Thermochemical Property Calculations of Tetrahydrofuran Radicals and Analogs

The thermochemical properties of molecules and their radical intermediates are fundamental data for kinetic modeling of processes like combustion and autoxidation. Theoretical methods are crucial for obtaining these data, especially for reactive species like radicals where experimental measurements are challenging.

High-level ab initio calculations, such as the CBS-QB3 (Complete Basis Set-QB3) method, are frequently used to determine thermochemical data for important elementary reactions. researchgate.net This method has been applied to calculate the potential energy surfaces and derive thermochemical and kinetic data for the low-temperature oxidation of tetrahydrofuran. researchgate.net

Studies on the autoxidation of tetrahydrofuran (THF) compared to tetrahydropyran (THP) have utilized DFT calculations (BHandHLYP functional) to determine the energy barriers for key reaction steps. researchgate.net For instance, the energy barrier for hydrogen abstraction from THF was calculated to be 94.1 kJ·mol⁻¹, which is lower than that for THP (104.1 kJ·mol⁻¹), helping to explain THF's higher susceptibility to autoxidation. researchgate.net Such calculations provide critical data on the relative stability of radicals and the energetics of their formation.

| Property | Computational Method | Application to THF and Analogs |

| Enthalpy of Formation (ΔfH°) | Group Additivity (GA) | Estimation of thermodynamic data for THF and its radicals by summing group values. unizar.es |

| Entropy (S°) | Group Additivity (GA) | Estimation of thermodynamic data for THF and its radicals by summing group values. unizar.es |

| Reaction Energy Barriers | DFT (e.g., BHandHLYP) | Calculation of activation energies for reactions like hydrogen abstraction during autoxidation. researchgate.net |

| Potential Energy Surfaces | Ab initio (e.g., CBS-QB3) | Detailed mapping of reaction pathways and calculation of thermokinetic data for oxidation models. researchgate.net |

Synthetic Utility and Building Block Applications of 2 Allyloxy Tetrahydro Furan

Role as an Intermediate in Multi-step Organic Synthesis

2-Allyloxy-tetrahydro-furan serves as a versatile intermediate in multi-step organic synthesis due to the presence of two distinct reactive functional groups: the cyclic ether (a masked hemiacetal) and the terminal alkene of the allyl group. This bifunctionality allows for a variety of selective transformations, making it a valuable precursor for more complex molecules.

One of the key reactions highlighting its utility is the Claisen rearrangement , a powerful carbon-carbon bond-forming reaction. As this compound is an allyl vinyl ether, it can undergo a researchgate.netresearchgate.net-sigmatropic rearrangement upon heating to yield γ,δ-unsaturated carbonyl compounds. purechemistry.orgorganic-chemistry.orglibretexts.org Specifically, this rearrangement would transform the ether into 2-propyl-tetrahydrofuran-2-carbaldehyde, converting the C-O-C linkage into a more robust C-C bond and introducing a reactive aldehyde group for further functionalization.

The tetrahydrofuran (B95107) ring itself can act as a latent 1,4-diol synthon. Acid-catalyzed ring-opening of 2-alkoxytetrahydrofurans, followed by hydrogenation, is a known method for producing 1,4-diols and their derivatives. google.com This process allows the cyclic structure to be unmasked, revealing a linear four-carbon chain with hydroxyl groups at each end, which can be a crucial step in the synthesis of polymers or long-chain natural products. The presence of the allyl group offers further handles for sequential reactions either before or after the ring-opening event.

The reactivity of the allyl group's double bond can be exploited independently. It can undergo a wide range of transformations common to alkenes, including:

Oxidative cleavage to yield an aldehyde.

Epoxidation followed by nucleophilic opening to install vicinal functional groups.

Hydroboration-oxidation to produce a primary alcohol.

Olefin metathesis to form longer-chain or cross-linked products.

This orthogonal reactivity allows chemists to perform multi-step sequences where modifications are made to the allyl chain while the tetrahydrofuran ring remains intact, or vice versa, before a final transformation involves both parts of the molecule.

Precursor for the Construction of Complex Molecular Architectures

The unique structural features of this compound make it an attractive starting point for the synthesis of intricate molecular frameworks found in natural products and for the generation of diverse compound libraries.

Integration into Natural Product Fragments

Substituted tetrahydrofuran rings are prevalent structural motifs in a vast array of natural products, exhibiting a wide range of biological activities. chemistryviews.org These include lignans, polyether ionophores, and the annonaceous acetogenins, which are known for their potent antitumor and antimicrobial properties. The stereoselective construction of these substituted tetrahydrofuran cores is a significant challenge in organic synthesis.

While a direct total synthesis of a named natural product starting specifically from this compound is not prominently documented, its structure represents a key building block for accessing these complex cores. Synthetic strategies such as [3+2] annulation reactions between allylsilanes and aldehydes or ketones are widely employed to create highly substituted tetrahydrofurans. nih.gov These reactions generate products that are structurally analogous to this compound, underscoring its relevance as a model precursor for fragments of these natural products. The allyl group provides a crucial handle for introducing further complexity and chirality, mimicking the intricate side chains often found in these bioactive molecules.

Application in Scaffold Diversity and Library Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems and discover new therapeutic agents. cam.ac.ukcam.ac.uk The generation of skeletal or scaffold diversity—variation in the core ring structures—is considered a critical component of a successful DOS campaign. cam.ac.uk this compound is an ideal starting material for such strategies due to its potential for divergent reaction pathways.

A hypothetical DOS library starting from this compound could be constructed as follows:

Core Modification: The tetrahydrofuran ring can be subjected to ring-opening reactions under various conditions to produce a range of linear scaffolds. nih.gov Alternatively, reactions that modify the ring itself, such as C-H activation, could introduce substituents at different positions.

Appendage Modification: The allyl group is highly amenable to diversification. A set of parallel reactions could be performed on this group to generate a library of analogues.

| Reaction Type | Reagents | Resulting Functional Group |

| Olefin Metathesis | Grubbs Catalyst, Diverse Alkenes | Modified Alkene Chain |

| Click Chemistry | Azide Reagents (after conversion of alkene) | Triazole Linkages |

| Heck Coupling | Aryl Halides, Pd Catalyst | Arylated Side Chain |

| Epoxidation/Ring-Opening | mCPBA, Nucleophiles (e.g., amines, alcohols) | Diol, Amino-alcohol |

This approach, combining core modifications with appendage diversification, allows for the rapid generation of a library of compounds with significant three-dimensional and structural diversity, all originating from a single, simple precursor. Such libraries based on tetrahydrofuran and related scaffolds are valuable for high-throughput screening in drug discovery. mdpi.commdpi.com

Development of Chiral Building Blocks from this compound

The majority of biological targets are chiral, meaning that the specific three-dimensional arrangement (stereochemistry) of a molecule is critical for its activity. Therefore, the synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and natural product synthesis. This compound, as typically synthesized, is a racemic mixture (containing equal amounts of both enantiomers). However, it can be transformed into a valuable chiral building block through several established strategies.

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in contemporary synthesis. Future research on 2-Allyloxy-tetrahydro-furan will undoubtedly prioritize the development of synthetic routes that are not only efficient but also environmentally benign and economically viable.

A primary challenge is the adoption of atom-economical reactions that maximize the incorporation of all starting material atoms into the final product. primescholars.comresearchgate.net Traditional syntheses may involve multi-step sequences with protecting groups, leading to significant waste. Future routes could focus on tandem or one-pot reactions that form the this compound core in a single, streamlined operation. nih.gov

Moreover, the transition from petrochemical feedstocks to renewable biomass is a critical aspect of sustainable chemistry. repec.orgresearchgate.net Research is anticipated to explore pathways starting from biomass-derived platform molecules like furfural, which can be converted to tetrahydrofuran (B95107) (THF) and its derivatives. nih.govbrown.educbiore.id Developing catalytic systems that can efficiently convert bio-based precursors into this compound would represent a significant advancement.

The development of novel catalytic systems is central to achieving these goals. This includes the design of recyclable and reusable catalysts to minimize waste and reduce costs. nih.govmdpi.comnih.govmdpi.com Heterogeneous catalysts, such as functionalized polymers or metal nanoparticles supported on materials like silica (B1680970) or carbon, offer the advantage of easy separation and recovery. nih.govmdpi.com For instance, the direct hydroalkoxylation of 2,3-dihydrofuran (B140613) with allyl alcohol could be a highly atom-efficient route, and research into solid acid catalysts or recyclable metal complexes for this transformation is a promising avenue. researchgate.net

| Synthetic Strategy | Key Advantages | Research Challenges |

|---|---|---|

| Biomass Conversion (e.g., from Furfural) | Utilizes renewable feedstocks, reduces reliance on fossil fuels. repec.orgnih.gov | Requires development of efficient, multi-step catalytic conversions. |

| Catalytic Hydroalkoxylation | High atom economy, direct C-O bond formation. researchgate.net | Development of selective and recyclable catalysts. |

| One-Pot Tandem Reactions | Reduces purification steps, saves time and resources. nih.gov | Requires compatible reaction conditions for multiple steps. |

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A profound understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Advanced spectroscopic and computational tools are expected to play a pivotal role in elucidating the intricate details of reactions involving this compound.

In-situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful for monitoring reaction progress in real-time. cardiff.ac.uk This allows for the identification of transient intermediates and catalyst resting states, providing a detailed picture of the reaction pathway. osi.lvresearchgate.net For instance, isotopic labeling studies, where a ¹³C atom is selectively incorporated into the this compound molecule, can provide precise information on bond-forming and bond-breaking events. osi.lvresearchgate.net

Computational chemistry, especially Density Functional Theory (DFT), offers a complementary approach to experimental studies. nsf.govuq.edu.auuq.edu.au DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. nsf.govresearchgate.net This is particularly valuable for studying pericyclic reactions, such as the potential Claisen rearrangement of this compound, where the concerted movement of electrons can be difficult to probe experimentally. uq.edu.auuq.edu.auresearchgate.net Computational models can predict the activation energies for different pathways, explaining observed regioselectivity and stereoselectivity. nsf.gov

| Technique | Information Gained | Application to this compound |

|---|---|---|

| In-situ NMR Spectroscopy | Real-time monitoring of reactant, product, and intermediate concentrations. cardiff.ac.uk | Elucidating the kinetics of formation and subsequent reactions. |

| Isotopic Labeling | Tracking the fate of specific atoms during a reaction. osi.lv | Confirming bond connectivity in rearrangement reactions. |

| Density Functional Theory (DFT) | Calculation of reaction energies, transition state structures, and reaction pathways. nsf.govuq.edu.au | Predicting the feasibility of novel transformations like cycloadditions or rearrangements. nsf.gov |

Exploration of Novel Reactivity and Transformation Pathways

The unique combination of a cyclic acetal (B89532) and an allyl group in this compound opens the door to a wide range of potential chemical transformations. Future research will likely focus on harnessing this reactivity to develop novel synthetic methodologies.

One of the most intriguing possibilities is the nsf.govnsf.gov-sigmatropic Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. semanticscholar.org Subjecting this compound to thermal or Lewis acid conditions could trigger this rearrangement, leading to the formation of a C-allylated dihydrofuranone derivative. uq.edu.au This transformation would create a new stereocenter and significantly increase the molecular complexity in a single step.

The alkene moiety of the allyl group and the enol ether character of the tetrahydrofuran ring make this compound a potential substrate for various cycloaddition reactions. uchicago.edulibretexts.orgyoutube.comslideshare.net For example, [4+2] and [2+2] cycloadditions could lead to the formation of complex polycyclic systems. youtube.comslideshare.net Furthermore, [3+2] dipolar cycloadditions with nitrones or azomethine ylides could provide access to novel heterocyclic scaffolds. uchicago.edu

Another area of exploration is the ring-opening polymerization (ROP) of this compound. mdpi.comresearchgate.netresearchgate.netstanford.edursc.org Cationic ROP of tetrahydrofuran is a well-established process, and the presence of the allyloxy group could introduce valuable functionality into the resulting polymer backbone. mdpi.comresearchgate.netrsc.org These functionalized polytetrahydrofurans could have applications in materials science, for example, as precursors to cross-linked polymers or as functional coatings.

Finally, the development of tandem or cascade reactions starting from this compound is an exciting prospect. nih.gov A single catalytic system could trigger a sequence of reactions, such as a rearrangement followed by a cyclization, to rapidly build complex molecular architectures from a simple starting material.

Expansion of Synthetic Applications in Advanced Organic Chemistry

The tetrahydrofuran motif is a common structural feature in a vast array of biologically active natural products, including polyether antibiotics and lignans. rsc.orgresearchgate.netsfu.ca A significant challenge and opportunity for future research is to establish this compound as a versatile building block in the total synthesis of these complex molecules. nih.govnih.gov

The stereochemistry of the tetrahydrofuran ring is often crucial for the biological activity of natural products. Asymmetric synthesis of this compound or its stereoselective reactions would provide access to enantiomerically pure building blocks. For instance, asymmetric catalysis could be employed in the synthesis of the molecule itself, or chiral catalysts could be used to control the stereochemical outcome of its subsequent transformations, such as the Claisen rearrangement or cycloaddition reactions.

The allyl group serves as a versatile synthetic handle. It can be subjected to a wide range of transformations, including oxidation (e.g., epoxidation, dihydroxylation), reduction, or cross-coupling reactions, allowing for the introduction of diverse functional groups and the extension of carbon chains. This versatility makes this compound an attractive precursor for the synthesis of highly substituted tetrahydrofuran derivatives found in many natural products. rsc.orgresearchgate.net

Future work will likely see the incorporation of this compound into synthetic strategies targeting specific natural products. Its use could potentially streamline synthetic routes, leading to more efficient and elegant total syntheses. The successful application of this building block in the synthesis of a complex, biologically active molecule would be a testament to its utility and would undoubtedly spur further research into its chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-MeTHF in a laboratory setting?

- Methodology : 2-MeTHF is synthesized via catalytic hydrogenation of 2-furoic acid derivatives using palladium catalysts under controlled hydrogen pressure, achieving high purity (≥99.5%) . Alternative routes include acid-catalyzed cyclization of diol precursors, requiring optimization of temperature and catalyst loading to minimize byproducts. Post-synthesis purification via fractional distillation under inert atmospheres ensures solvent-grade quality .

Q. How does the solvent compatibility of 2-MeTHF influence its selection in Grignard reactions compared to traditional solvents like THF?

- Methodology : 2-MeTHF’s higher boiling point (80–85°C vs. THF’s 66°C) enables elevated reaction temperatures without solvent loss. However, its incompatibility with strong acids (e.g., HCl, H2SO4) and oxidizers (e.g., peroxides) necessitates pre-screening via small-scale reactivity tests. For Grignard reactions, 2-MeTHF’s polar aprotic nature facilitates magnesium activation, but residual water content must be ≤50 ppm (verified by Karl Fischer titration) to prevent side reactions .

Q. What safety protocols are critical when handling 2-MeTHF due to its flammability and reactivity?

- Methodology :

- Storage : Use flame-proof cabinets at <25°C with nitrogen headspace to suppress peroxide formation. Stabilize with 1% butylated hydroxytoluene (BHT) for long-term storage .

- Handling : Conduct operations in fume hoods with explosion-proof equipment. Avoid contact with oxidizers (e.g., chlorates) and strong bases (e.g., NaOH) .

- Emergency Response : For eye exposure, flush with water for ≥15 minutes; for skin contact, wash with soap and remove contaminated clothing. Use CO2 or dry chemical extinguishers for fires .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and stability of 2-MeTHF under varying storage conditions?

- Methodology :

- Purity Analysis : Gas chromatography (GC-FID) calibrated against NIST-traceable standards detects impurities at <0.1%. NMR (1H/13C) confirms structural integrity, identifying degradation products like peroxides .

- Stability Monitoring : Peroxide formation is quantified via iodometric titration. Accelerated aging studies (40°C, 75% RH) assess stability, with UV-Vis spectroscopy tracking absorbance changes at 270 nm .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., reaction enthalpies) reported for 2-MeTHF in different studies?

- Methodology : Discrepancies in ΔrH° values (e.g., NIST vs. experimental data) require:

- Replication : Conduct calorimetric experiments under standardized conditions (e.g., 25°C, 1 atm) with controlled reactant purity.

- Computational Validation : Compare experimental data with density functional theory (DFT) calculations to identify systematic errors. Cross-reference with peer-reviewed databases (e.g., Reaxys) .

Q. What strategies mitigate incompatibility issues when using 2-MeTHF with strong oxidizing agents or acids in multi-step syntheses?

- Methodology :

- Solvent Switching : Replace 2-MeTHF with dichloromethane or toluene during acid-quenching steps to avoid decomposition.

- Chelation : Add EDTA to sequester metal ions (e.g., Fe³⁺) that catalyze oxidative degradation.

- Phase Separation : Use aqueous workups immediately after reactions to isolate 2-MeTHF from incompatible agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.